1H-Indole-2-hexadecanol, 4-methoxy-
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Overview
Description
1H-Indole-2-hexadecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound 1H-Indole-2-hexadecanol, 4-methoxy- features a methoxy group at the 4-position and a hexadecanol chain at the 2-position, which may contribute to its unique chemical and biological properties.
Preparation Methods
One common method for synthesizing indole derivatives is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne . This reaction produces a 5-methoxy-2,3-disubstituted indole, which can then be further modified to introduce the hexadecanol chain.
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific reaction conditions, and purification techniques to ensure the desired product is obtained.
Chemical Reactions Analysis
1H-Indole-2-hexadecanol, 4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-2-hexadecanol, 4-methoxy- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-hexadecanol, 4-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The presence of the methoxy group and the hexadecanol chain may influence the compound’s binding affinity and selectivity, thereby affecting its biological activity.
Comparison with Similar Compounds
1H-Indole-2-hexadecanol, 4-methoxy- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxyindole-3-acetic acid: A metabolite of melatonin with potential biological activities.
The uniqueness of 1H-Indole-2-hexadecanol, 4-methoxy- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
651331-44-1 |
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Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
16-(4-methoxy-1H-indol-2-yl)hexadecan-1-ol |
InChI |
InChI=1S/C25H41NO2/c1-28-25-19-16-18-24-23(25)21-22(26-24)17-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16,18-19,21,26-27H,2-15,17,20H2,1H3 |
InChI Key |
FUOATDWBNUZXPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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